molecular formula C11H20OS B6280464 1,7,7-trimethyl-3-(methylsulfanyl)bicyclo[2.2.1]heptan-2-ol, Mixture of diastereomers CAS No. 1049806-71-4

1,7,7-trimethyl-3-(methylsulfanyl)bicyclo[2.2.1]heptan-2-ol, Mixture of diastereomers

Cat. No.: B6280464
CAS No.: 1049806-71-4
M. Wt: 200.34 g/mol
InChI Key: FTSZDJKYAIMZNI-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-3-(methylsulfanyl)bicyclo[2.2.1]heptan-2-ol is a complex organic compound characterized by its bicyclic structure and the presence of a methylsulfanyl group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structural features of this compound make it a subject of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,7,7-trimethyl-3-(methylsulfanyl)bicyclo[2.2.2]heptan-2-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[2.2.1]heptan-2-one and methylsulfanyl groups.

  • Reaction Conditions:

  • Purification: The resulting mixture is then purified to isolate the desired diastereomers.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as chromatography and recrystallization may be employed to achieve the desired product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,7,7-trimethyl-3-(methylsulfanyl)bicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptan-2-one

  • Methylsulfanyl derivatives

  • Other bicyclic compounds

Uniqueness: 1,7,7-Trimethyl-3-(methylsulfanyl)bicyclo[2.2.1]heptan-2-ol stands out due to its unique combination of structural features, including the bicyclic framework and the presence of a methylsulfanyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

1049806-71-4

Molecular Formula

C11H20OS

Molecular Weight

200.34 g/mol

IUPAC Name

1,7,7-trimethyl-3-methylsulfanylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H20OS/c1-10(2)7-5-6-11(10,3)9(12)8(7)13-4/h7-9,12H,5-6H2,1-4H3

InChI Key

FTSZDJKYAIMZNI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2SC)O)C)C

Purity

95

Origin of Product

United States

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